beta-D-altropyranose

Isomer Distribution Aqueous Equilibrium Mutarotation

β-D-Altropyranose (CAS 7283-10-5) is the pure β-anomer of D-altrose, a C-3 epimer of mannose. Its equatorial anomeric hydroxyl confers a defined 4C1 chair conformation, a specific hydrogen-bonding crystal lattice, and a distinct aqueous equilibrium (~40% β-pyranose). These stereochemical features directly control enzymatic isomerization yields, chromatographic retention, and crystallinity. Substitution with the α-anomer or another aldohexose introduces uncontrolled conformational variables that compromise reaction yields, purification efficiency, and biological assay reproducibility. For SAR studies, lectin-binding assays, or glycosidase specificity work, only stereochemically pure β-D-altropyranose ensures interpretable results. Confirm anomeric identity via the supplied melting point (103–105 °C) and specific rotation (+32.6°).

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 7283-10-5
Cat. No. B7959010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-altropyranose
CAS7283-10-5
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6-/m1/s1
InChIKeyWQZGKKKJIJFFOK-DGPNFKTASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





β-D-Altropyranose (CAS 7283-10-5): Structural Baseline and Procurement-Relevant Characteristics for Rare Sugar Research


β-D-Altropyranose is the β-anomer of D-altrose, a C-3 epimer of mannose belonging to the aldohexose family of rare sugars [1]. It exists as a six-membered pyranose ring with the anomeric hydroxyl group in the equatorial position, conferring distinct stereochemical properties relative to its α-anomer and other aldohexoses [2]. As an unnatural monosaccharide, it is typically produced via enzymatic or synthetic routes rather than isolated from natural sources, making purity and stereochemical fidelity critical procurement considerations [3].

Why Generic Substitution of β-D-Altropyranose with Other Aldohexoses or Anomers Fails: A Procurement Risk Analysis


β-D-Altropyranose cannot be casually substituted with its α-anomer, other D-altrose forms, or structurally similar aldohexoses such as D-allose or D-glucose. The β-configuration at the anomeric center dictates the predominant solution conformation (4C1 chair), hydrogen-bonding network in the solid state, and equilibrium behavior in aqueous media [1]. These physicochemical differences translate into distinct behavior in enzymatic transformations, chromatographic retention, and crystallinity—parameters that directly impact reproducibility in synthetic and analytical workflows [2]. Substitution with an incorrect anomer or epimer introduces uncontrolled variables that can compromise reaction yields, purification efficiency, and downstream biological assay outcomes.

β-D-Altropyranose (CAS 7283-10-5): Quantifiable Differentiation Evidence Versus α-Anomer and Related Aldohexoses


Predominant Solution Isomer: β-D-Altropyranose Accounts for ~40% of Aqueous Equilibrium Mixture

In aqueous solution, β-D-altropyranose is the most abundant isomeric form, comprising approximately 40% of the equilibrium mixture [1]. This is a direct quantitative distinction from the α-D-altropyranose anomer and the furanose forms (α- and β-D-altrofuranose), which are present in lesser amounts [1].

Isomer Distribution Aqueous Equilibrium Mutarotation

Exclusive 4C1 Chair Conformation of β-D-Altropyranose Versus α-Anomer's 1C4/4C1 Equilibrium

Molecular mechanics calculations (MM3) predict that β-D-altropyranose adopts a single dominant 4C1 chair conformation, whereas α-D-altropyranose exists as an equilibrium mixture of 1C4 and 4C1 conformers [1]. This difference in conformational flexibility directly impacts molecular recognition and reactivity.

Conformational Analysis Molecular Modeling MM3

Crystal Lattice Hydrogen-Bonding Network: 10 Intermolecular O-H···O Interactions Stabilizing β-D-Altrose Solid State

Single-crystal X-ray diffraction reveals that β-D-altrose forms ten intermolecular O-H···O hydrogen bonds with distances ranging from 2.672 to 2.776 Å, creating two independent O-H···O-H··· helices extending along the z-axis [1]. This extensive network contrasts with the hydrogen-bonding patterns observed in other aldohexoses, influencing crystallinity and stability.

X-ray Crystallography Hydrogen Bonding Solid-State Chemistry

Distinct Enzymatic Equilibrium Ratio: D-Altrose:D-Psicose = 13:87 Versus D-Arabinose:D-Ribulose = 90:10

Using D-arabinose isomerase from Klebsiella pneumoniae, the equilibrium ratio for the D-altrose to D-psicose conversion is 13:87, markedly different from the 90:10 ratio observed for D-arabinose to D-ribulose and the 25:75 ratio for L-galactose to L-tagatose [1]. This quantifiable distinction guides enzymatic production strategies.

Enzymatic Isomerization Biotransformation Equilibrium Ratio

Definitive Physical Properties: Melting Point 103-105 °C and Specific Rotation +32.6° Distinguish β-D-Altropyranose from Common Aldohexoses

β-D-Altropyranose exhibits a melting point of 103-105 °C and an equilibrium specific rotation [α] of +32.6° in water [1]. These values differ significantly from those of D-glucose (mp 146 °C, [α] +52.7°) and D-mannose (mp 132 °C, [α] +14.2°), enabling unambiguous identity verification.

Physical Characterization Quality Control Identity Testing

β-D-Altropyranose (CAS 7283-10-5): Evidence-Driven Application Scenarios for Research and Industrial Procurement


Enzymatic Synthesis and Biotransformation Process Development

β-D-Altropyranose serves as a critical substrate or product in enzymatic isomerization studies. The equilibrium ratio of D-altrose to D-psicose (13:87) under D-arabinose isomerase catalysis [1] directly informs process engineers about attainable yields and the need for downstream separation strategies. Procurement of the pure β-anomer ensures that enzymatic assays reflect the intrinsic thermodynamic equilibrium of the D-altrose system, without interference from α-anomer or furanose artifacts.

Solid-State Characterization and Crystallization Optimization

The unique crystal structure of β-D-altrose, featuring ten intermolecular O-H···O hydrogen bonds and helical packing [1], dictates its crystallization behavior and solid-state stability. This information is essential for formulation scientists optimizing lyophilization protocols, for analytical chemists developing polymorph screening methods, and for procurement specialists validating batch-to-batch consistency via X-ray powder diffraction (XRPD).

Analytical Method Development and Purity Assessment

The defined physical constants—melting point 103-105 °C and specific rotation +32.6° [1]—provide orthogonal benchmarks for identity testing and purity assessment. Chromatographic method development (e.g., HPLC, HILIC) can be calibrated against these values, and the knowledge that β-D-altropyranose is the predominant solution isomer (~40%) [1] guides the selection of appropriate reference standards and system suitability parameters.

Structure-Activity Relationship (SAR) Studies in Rare Sugar Biology

β-D-Altropyranose's exclusive 4C1 chair conformation contrasts with the conformational equilibrium of its α-anomer [1], making it a valuable probe for SAR studies investigating carbohydrate-recognition domains, lectin binding, and glycosidase specificity. Procurement of the stereochemically pure β-anomer is non-negotiable for these studies, as even trace contamination with the α-anomer introduces conformational heterogeneity that confounds biological interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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